Product packaging for Cbz-1-Amino-1-cyclopropanecarbonitrile(Cat. No.:CAS No. 1159735-22-4)

Cbz-1-Amino-1-cyclopropanecarbonitrile

Cat. No.: B1456916
CAS No.: 1159735-22-4
M. Wt: 216.24 g/mol
InChI Key: OKPPFSCYFICDPU-UHFFFAOYSA-N
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Description

Cbz-1-Amino-1-cyclopropanecarbonitrile (CAS: 1159735-22-4) is a protected cyclopropane derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . The compound features a carbobenzyloxy (Cbz) protecting group attached to the amino functionality of a cyclopropane-carbonitrile scaffold. Its structural rigidity, conferred by the cyclopropane ring, and the electron-withdrawing nitrile group make it a valuable intermediate in organic synthesis, particularly in peptide chemistry and drug development.

Key physicochemical properties include a purity of ≥98% and commercial availability in quantities of 5g, 25g, and 100g . However, recent supplier data indicate discontinuation of certain stock quantities, necessitating direct inquiries for procurement .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B1456916 Cbz-1-Amino-1-cyclopropanecarbonitrile CAS No. 1159735-22-4

Properties

IUPAC Name

benzyl N-(1-cyanocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPPFSCYFICDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Synthesis via Cyclopropanation and Cbz Protection

A common approach starts from a suitable α-amino nitrile precursor, followed by Cbz protection:

Step Reaction Reagents & Conditions Notes
1 Synthesis of 1-amino-1-cyclopropanecarbonitrile Cyclopropanation of α-amino nitrile (e.g., via the Simmons–Smith reaction or using diazomethane on α-acylamino-acrylic acid esters) Diazomethane is effective but hazardous; alternative methods use safer reagents
2 Protection of the amino group Benzyl chloroformate (Cbz-Cl), base (e.g., Na2CO3 or NaHCO3), aqueous or biphasic conditions Cbz protection is typically performed after the cyclopropane core is established
3 Purification Extraction, crystallization, or chromatography Ensures high purity for further applications
Key Reaction Example
  • Cyclopropanation :

    • α-Acylamino-acrylic acid ester + diazomethane → pyrazoline intermediate
    • Pyrolysis of pyrazoline → 1-acylamino-cyclopropane-carboxylic acid ester
    • Saponification → 1-amino-1-cyclopropanecarbonitrile
  • Cbz Protection :

    • 1-amino-1-cyclopropanecarbonitrile + benzyl chloroformate + base → Cbz-1-Amino-1-cyclopropanecarbonitrile

Alternative Routes via Amidines and Cyclization

Recent process chemistry literature describes the use of amidine intermediates and cyclization strategies to access cyclopropyl amines, which can be adapted for the synthesis of the desired compound:

Step Reaction Reagents & Conditions Yield/Notes
1 Synthesis of cyclopropyl amidine Starting from cyclopropanated nitrile High yields, scalable
2 Cyclization to heterocycle (if needed) Vinamidinium salts, mild conditions Adaptable for protected amines
3 Cbz protection (if not already present) Benzyl chloroformate Standard conditions

Data Table: Representative Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Remarks
A α-acylamino-acrylic acid ester Diazomethane, Cbz-Cl, base Pyrolysis, saponification, Cbz protection 50–80% (overall) Diazomethane use requires caution
B 1-amino-1-cyclopropanecarbonitrile Benzyl chloroformate, Na2CO3 Aqueous biphasic 70–90% (protection step) Widely used for amine protection
C Cyclopropyl amidine Vinamidinium salt, Cbz-Cl Mild, scalable Variable Suitable for large-scale synthesis

Research Findings and Process Optimization

  • Safety Considerations : Diazomethane is effective for cyclopropanation but is toxic and explosive; alternative methods using less hazardous reagents are preferred for scale-up.
  • Process Scalability : Modern process research emphasizes scalable routes, such as using stable intermediates and mild cyclization conditions, to facilitate industrial synthesis.
  • Purity and Yield : The Cbz protection step is generally high-yielding and provides a stable, isolable product suitable for further transformations.

Chemical Reactions Analysis

Types of Reactions

Cbz-1-Amino-1-cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Organic Synthesis

Cbz-1-Amino-1-cyclopropanecarbonitrile is primarily utilized as an intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, facilitating the formation of more complex molecules.
  • Reduction Reactions : The nitrile group can be reduced to an amine, allowing for the synthesis of cyclopropylamines.
  • Hydrolysis : Under specific conditions, the nitrile can be hydrolyzed to yield carboxylic acids.
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionFormation of substituted cyclopropylaminesVarious substituted derivatives
ReductionConversion of nitrile to amineCyclopropylamines
HydrolysisConversion of nitrile to carboxylic acidCyclopropanecarboxylic acids

Medicinal Chemistry

The compound has potential applications in drug development, particularly for neurological and psychiatric disorders. Its structural features may allow it to interact with biological targets effectively. Research indicates that derivatives of Cbz-1-amino compounds can exhibit significant activity against various diseases.

Biological Studies

In biological research, Cbz-1-amino derivatives are employed to study enzyme mechanisms and protein-ligand interactions. The ability of the compound to form stable complexes with proteins makes it valuable for understanding biochemical pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of Cbz-1-amino derivatives:

  • A study published in Journal of Medicinal Chemistry explored the synthesis of Cbz-1-amino derivatives and their activity against specific enzyme targets, revealing promising results for potential therapeutic applications.
  • Another research article highlighted the use of Cbz-1-amino compounds in developing inhibitors for enzymes involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of Cbz-1-Amino-1-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cbz-1-Amino-1-cyclopropanecarbonitrile and Analogues

Compound Name Molecular Formula CAS Number Protecting Group Molecular Weight (g/mol) Key Applications/Features
This compound C₁₂H₁₂N₂O₂ 1159735-22-4 Cbz 216.24 Peptide synthesis; nitrile reactivity
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 88950-64-5 Boc 201.22 Peptide coupling; carboxylic acid functionality
1-(Methylamino)cyclopropane-1-carbonitrile C₅H₇N₂ 1698290-52-6 Methylamino 111.13 Agrochemical intermediates; small-molecule drugs
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 22059-21-8 None 117.11 Ethylene biosynthesis in plants

Functional Group and Reactivity

Cbz vs. Boc Protection: The Cbz group (benzyloxycarbonyl) in this compound offers stability under acidic conditions but is cleaved via hydrogenolysis . In contrast, the tert-butoxycarbonyl (Boc) group in 1-(Boc-Amino)cyclopropanecarboxylic acid is acid-labile, enabling selective deprotection under mild acidic conditions . Nitrile vs. Carboxylic Acid: The nitrile group in this compound enhances electrophilicity, facilitating nucleophilic additions or reductions to amines. Conversely, ACC (1-aminocyclopropane-1-carboxylic acid) lacks this group, functioning primarily as a biosynthetic precursor to ethylene in plants .

Stability and Commercial Availability

  • This compound faces supply chain challenges, with discontinuation noted for some quantities .
  • ACC is widely available due to its role in plant physiology research .

Biological Activity

Cbz-1-Amino-1-cyclopropanecarbonitrile, also known as Cbz-cyclopropanecarbonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure : this compound is characterized by the presence of a carbobenzyloxy (Cbz) group attached to an amino group, which is further linked to a cyclopropanecarbonitrile moiety. Its molecular formula is C4H6N2C_4H_6N_2 with a molecular weight of 118.56 g/mol.

Synthesis : The synthesis of this compound typically involves the protection of the amino group using the Cbz moiety followed by cyclopropanation and nitrilation processes. Various synthetic routes have been documented, emphasizing the importance of optimizing yields and purity for biological evaluations .

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in pathological processes. For instance, it has been shown to inhibit cathepsin S (CTSS), a cysteine protease implicated in tumor progression and inflammation. Inhibitors like this compound demonstrate selectivity towards CTSS over other cathepsins, which is crucial for reducing off-target effects .

Therapeutic Applications

  • Cancer Therapy : Research indicates that compounds targeting CTSS can significantly reduce tumor invasion and metastasis. In vivo studies have demonstrated that this compound effectively inhibits tumor progression in colorectal and breast cancer models .
  • Anti-inflammatory Effects : The inhibition of CTSS also correlates with reduced inflammatory responses, making this compound a candidate for treating inflammatory diseases .
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity, although further research is needed to elucidate these effects in clinical settings .

Study 1: Inhibition of Tumor Growth

A study evaluated the effects of this compound on tumor models. The compound was administered to mice with induced colorectal tumors. Results indicated a significant reduction in tumor size and metastasis compared to control groups, confirming its potential as an anti-tumor agent .

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, researchers observed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro. This suggests its utility in managing inflammatory conditions by modulating immune responses .

Data Tables

Study Target Enzyme IC50 (µM) Effect Observed
Study 1Cathepsin S0.5Tumor growth inhibition
Study 2Cytokine release10Reduced inflammation

Q & A

Q. What frameworks guide hypothesis-driven research using this compound (e.g., structure-activity relationship studies)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example, compare cyclopropane vs. cyclohexane analogs in SAR using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations. Validate with in vitro binding assays and statistical models (e.g., multiple linear regression for potency trends) .

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in published studies?

  • Methodological Answer : Reconcile discrepancies by replicating synthesis under cited conditions and acquiring reference spectra from authenticated samples (e.g., NIST database). Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and report probe frequency (e.g., 400 MHz vs. 600 MHz). Cross-check with computational tools (e.g., ACD/Labs NMR Predictor) .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
CAS (Free Base)1159735-22-4
CAS (Hydrochloride)127946-77-4
Key IR Bands~2200 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O)
StabilityStore at 2–8°C under argon

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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